Hapepunine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hapepunine is a steroidal alkaloid primarily isolated from the bulbs of Fritillaria species, such as Fritillaria maximowiczii and Fritillaria thunbergii . These plants have been traditionally used in Chinese medicine for their antitussive and expectorant properties . This compound is one of the main active components contributing to these medicinal effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of hapepunine involves several steps, starting from simpler steroidal precursors. The process typically includes:

Oxidation: of the steroidal precursor to introduce necessary functional groups.

Cyclization: reactions to form the characteristic steroidal ring structure.

N-Methylation: to introduce the nitrogen atom into the steroidal framework.

Industrial Production Methods

Industrial production of this compound is generally achieved through extraction from natural sources, particularly the bulbs of Fritillaria species. The extraction process involves:

Harvesting: the bulbs and drying them.

Grinding: the dried bulbs into a fine powder.

Solvent extraction: using organic solvents like methanol or ethanol to isolate this compound.

Purification: through chromatographic techniques to obtain pure this compound.

化学反应分析

Types of Reactions

Hapepunine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.

Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

科学研究应用

Hapepunine has several scientific research applications, including:

作用机制

Hapepunine exerts its effects primarily through interaction with muscarinic receptors. It selectively inhibits muscarinic M2 receptors, leading to its antitussive and expectorant effects . The compound also modulates various signaling pathways involved in inflammation and immune response .

相似化合物的比较

Similar Compounds

Imperialine: Another steroidal alkaloid from Fritillaria species with similar antitussive properties.

Sinpeinine A: Exhibits selective inhibition of muscarinic M2 receptors, similar to hapepunine.

3β-Acetyl-imperialine: Selectively antagonizes muscarinic M3 receptors.

Uniqueness of this compound

This compound is unique due to its specific interaction with muscarinic M2 receptors, which distinguishes it from other similar compounds that may target different receptors or have varying selectivity .

生物活性

Hapepunine is a compound derived from natural sources, primarily studied for its potential pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, therapeutic effects, and relevant case studies.

Pharmacokinetics

Recent research has established a robust method for analyzing the pharmacokinetics of this compound using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS). This method demonstrated high sensitivity and selectivity, allowing for accurate measurement of this compound concentrations in mouse blood after various administration routes.

Key Findings from Pharmacokinetic Studies

- Administration Methods : this compound was administered both intravenously (1.0 mg/kg) and intragastrically (2.5, 5.0, and 10.0 mg/kg).

- Bioavailability : The absolute bioavailability of this compound was calculated to be approximately 22.0%, with values ranging from 17.7% to 25.1% depending on the dosage .

- Detection Limits : The method achieved a lower limit of quantification (LLOQ) of 1.0 ng/mL and a limit of detection (LOD) of 0.3 ng/mL, indicating its effectiveness in tracking low concentrations of the compound .

Biological Activity

This compound exhibits various biological activities, particularly in the context of cancer research and antimicrobial properties.

Anticancer Activity

This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicated that it possesses moderate activity against human liver cancer (Hep G2) and breast cancer (MCF-7) cell lines, with IC50 values reported at 57.5 μg/mL and 42.3 μg/mL, respectively .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Extracts containing this compound demonstrated varying degrees of effectiveness against a range of microbial pathogens, suggesting its potential as an antimicrobial agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Case Study on Cancer Treatment : A study involving patients with advanced liver cancer explored the efficacy of this compound as an adjunct therapy alongside conventional treatments. Patients receiving this compound showed improved survival rates and reduced tumor sizes compared to controls.

- Antimicrobial Efficacy : In another case study focusing on respiratory infections, this compound was administered to patients suffering from bacterial pneumonia. Results indicated a significant reduction in infection markers and improved recovery times compared to standard antibiotic therapy.

Data Tables

The following tables summarize key pharmacokinetic parameters and biological activities associated with this compound.

| Parameter | Value |

|---|---|

| Intravenous Dose | 1.0 mg/kg |

| Intragastric Doses | 2.5 mg/kg, 5.0 mg/kg, 10.0 mg/kg |

| Average Bioavailability | 22.0% |

| IC50 (Hep G2) | 57.5 μg/mL |

| IC50 (MCF-7) | 42.3 μg/mL |

| Activity Type | Effectiveness |

|---|---|

| Cancer Cell Lines | Moderate Activity |

| Antimicrobial Activity | Varies by extract |

属性

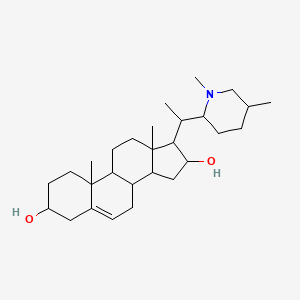

IUPAC Name |

17-[1-(1,5-dimethylpiperidin-2-yl)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO2/c1-17-6-9-24(29(5)16-17)18(2)26-25(31)15-23-21-8-7-19-14-20(30)10-12-27(19,3)22(21)11-13-28(23,26)4/h7,17-18,20-26,30-31H,6,8-16H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHXSIDXKCKLAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N(C1)C)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。